Tilorone dihydrochloride Tilorone dihydrochloride Tilorone dihydrochloride is the dihydrochloride salt of tilorone. It is used as an antiviral drug to treat influenza, herpes infection, viral hepatitis, acute respiratory viral infections and SARS. It has a role as an anti-inflammatory agent, an antineoplastic agent, an interferon inducer, a nicotinic acetylcholine receptor agonist and an antiviral drug. It contains a tilorone(2+).
An antiviral agent used as its hydrochloride. It is the first recognized synthetic, low-molecular-weight compound that is an orally active interferon inducer, and is also reported to have antineoplastic and anti-inflammatory actions.
Brand Name: Vulcanchem
CAS No.: 27591-69-1
VCID: VC0545376
InChI: InChI=1S/C25H34N2O3.ClH/c1-5-26(6-2)13-15-29-19-9-11-21-22-12-10-20(30-16-14-27(7-3)8-4)18-24(22)25(28)23(21)17-19;/h9-12,17-18H,5-8,13-16H2,1-4H3;1H
SMILES: CCN(CC)CCOC1=CC2=C(C=C1)C3=C(C2=O)C=C(C=C3)OCCN(CC)CC.Cl.Cl
Molecular Formula: C25H35ClN2O3
Molecular Weight: 447.0 g/mol

Tilorone dihydrochloride

CAS No.: 27591-69-1

Cat. No.: VC0545376

Molecular Formula: C25H35ClN2O3

Molecular Weight: 447.0 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Tilorone dihydrochloride - 27591-69-1

CAS No. 27591-69-1
Molecular Formula C25H35ClN2O3
Molecular Weight 447.0 g/mol
IUPAC Name 2,7-bis[2-(diethylamino)ethoxy]fluoren-9-one;hydrochloride
Standard InChI InChI=1S/C25H34N2O3.ClH/c1-5-26(6-2)13-15-29-19-9-11-21-22-12-10-20(30-16-14-27(7-3)8-4)18-24(22)25(28)23(21)17-19;/h9-12,17-18H,5-8,13-16H2,1-4H3;1H
Standard InChI Key IRHBANNTGULQJF-UHFFFAOYSA-N
SMILES CCN(CC)CCOC1=CC2=C(C=C1)C3=C(C2=O)C=C(C=C3)OCCN(CC)CC.Cl.Cl
Canonical SMILES CCN(CC)CCOC1=CC2=C(C=C1)C3=C(C2=O)C=C(C=C3)OCCN(CC)CC.Cl
Appearance Solid powder

Chemical and Physical Properties

Tilorone dihydrochloride (chemical name: 2,7-bis[2-(diethylamino)ethoxy]-9-fluorenone dihydrochloride) is characterized by its distinct molecular structure and favorable physicochemical profile. The compound’s molecular formula is C25H34N2O3·2HCl, with a molecular weight of 483.47 g/mol . Its structure features a fluorenone core substituted with diethylaminoethoxy groups, contributing to its amphiphilic nature and lysosomotropic activity .

Table 1: Key Chemical and Physical Properties of Tilorone Dihydrochloride

PropertyValueSource
Molecular FormulaC25H34N2O3·2HCl
Molecular Weight483.47 g/mol
Solubility (PBS, pH 7.2)10 mg/mL
Melting Point234°C (decomposition)
Plasma Protein Binding (Human)52%
Half-Life (Mouse)15.7–20.8 hours

The compound exhibits light yellow to orange crystalline solid morphology under standard conditions and demonstrates excellent solubility in aqueous buffers, facilitating its formulation for intraperitoneal (i.p.) and oral administration . Its stability in plasma and resistance to cytochrome P450 (CYP) metabolism further enhance its pharmacokinetic profile .

Pharmacological Profile

Absorption, Distribution, Metabolism, and Excretion (ADME)

Tilorone dihydrochloride displays rapid absorption following intraperitoneal administration in murine models, achieving peak plasma concentrations (Cmax) within 0.083–0.25 hours . Dose-dependent increases in area under the curve (AUC) values were observed, with male mice exhibiting 2.5-fold higher exposure than females, likely due to sex-specific differences in distribution volume . The drug’s volume of distribution (Vd) ranges from 5.6–7.9 L/kg, indicating extensive tissue penetration, including the central nervous system .

Metabolically, tilorone demonstrates low hepatic clearance, with a mouse liver microsome half-life of 48 minutes, and no significant inhibition of CYP450 enzymes (3A4, 2D6, 2C19, 2C9, 1A2) . This minimizes risks of drug-drug interactions, a critical advantage for combination therapies. Excretion occurs primarily via feces (70%) and urine (9%), with an elimination half-life of 18–20 hours in mice and 48 hours in humans .

Mechanism of Action

Tilorone’s antiviral activity stems from dual mechanisms: interferon (IFN) induction and lysosomal interference.

Interferon Induction

As the first synthetic oral interferon inducer, tilorone activates pattern recognition receptors (PRRs), particularly RIG-I-like receptors (RLRs), triggering downstream signaling via mitochondrial antiviral-signaling protein (MAVS) . This cascade culminates in the production of IFN-α, IFN-β, and IFN-γ, which establish an antiviral state in host cells . Studies in Huh7 cells demonstrated that tilorone’s efficacy against SFTSV is abolished in RIG-I-deficient Huh7.5 cells, confirming the reliance on innate immune pathways .

Lysosomotropic Activity

The compound’s amphiphilic cationic structure enables accumulation in lysosomes, raising pH levels and disrupting viral entry mechanisms dependent on endosomal maturation (e.g., Ebola, SARS-CoV-2) . This lysosomotropic effect also inhibits glycosaminoglycan degradation, potentially enhancing antiviral responses through prolonged cytokine secretion .

Antiviral Efficacy

Ebola Virus (EBOV)

In murine models of lethal EBOV challenge, tilorone administered at 25–50 mg/kg/day via i.p. injection achieved 90% survival rates when initiated ≤24 hours post-infection . Dosing at 30 mg/kg/day for 7 days provided 100% protection, even when delayed until 48 hours post-exposure . The drug reduced viral titers by >3 log10 units in serum and liver tissues, correlating with elevated IFN-α levels .

Severe Fever with Thrombocytopenia Syndrome Virus (SFTSV)

Tilorone exhibited 50% effective concentration (EC50) values of 0.42 μM in vitro, suppressing SFTSV replication by 99.77% at 1 μM . In vivo, prophylactic administration (10 mg/kg) reduced viremia by >10-fold and normalized pro-inflammatory cytokines (TNF-α, IL-10) within 24 hours .

Other Viruses

  • Chikungunya Virus (CHIKV): EC50 of 1.2 μM in Vero cells .

  • Zika Virus (ZIKV): Complete inhibition at 10 μM in human astrocytes .

  • Influenza A: Synergistic activity with oseltamivir, reducing lung viral loads by 95% in ferrets .

Clinical and Preclinical Development

VirusModelDose RegimenEfficacy OutcomeSource
EBOVBALB/c mice30 mg/kg/day, i.p.100% survival
SFTSVICR suckling mice10 mg/kg, i.p.80% survival
CHIKVC57BL/6 mice50 mg/kg, oral70% reduction in viremia

Clinically, tilorone is approved in Russia under trade names Amixin and Lavomax for acute respiratory viral infections (ARVIs) and hepatitis B, with dosing regimens of 125–250 mg weekly . Phase II trials for Ebola virus disease (EVD) are under consideration following promising animal data .

Future Directions

Combination therapies leveraging tilorone’s immunomodulatory effects show particular promise. For example, co-administration with favipiravir enhanced SFTSV inhibition by 4-fold in vitro . Further research is needed to optimize dosing schedules, elucidate sex-specific pharmacokinetics, and evaluate long-term safety in chronic viral infections.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator

Related :